1-(2,6-Dimethylphenyl)-4-tosylpiperazine is a chemical compound that belongs to the class of piperazine derivatives, which are notable for their diverse pharmacological properties. This compound is structurally characterized by a piperazine ring substituted with a 2,6-dimethylphenyl group and a tosyl group at the fourth position. The synthesis and application of this compound have garnered interest in medicinal chemistry due to its potential therapeutic uses.
1-(2,6-Dimethylphenyl)-4-tosylpiperazine is primarily studied within the context of pharmaceutical chemistry. It is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of the piperazine ring. Its related compounds, such as vortioxetine, have been investigated for their effects on neurotransmitter systems, particularly in the treatment of depression and anxiety disorders .
The synthesis of 1-(2,6-dimethylphenyl)-4-tosylpiperazine can be achieved through various methods, typically involving the reaction of piperazine with appropriate electrophiles.
1-(2,6-Dimethylphenyl)-4-tosylpiperazine has a molecular formula of with a molecular weight of approximately 316.42 g/mol. Its structure features:
The three-dimensional arrangement of these groups can significantly influence the compound's interactions with biological targets.
The primary reactions involving 1-(2,6-dimethylphenyl)-4-tosylpiperazine include:
The mechanism of action for compounds like 1-(2,6-dimethylphenyl)-4-tosylpiperazine often involves modulation of neurotransmitter systems.
1-(2,6-Dimethylphenyl)-4-tosylpiperazine has potential applications in medicinal chemistry:
1-(2,6-Dimethylphenyl)-4-tosylpiperazine belongs to the N-aryl-N-tosylpiperazine subclass of heterocyclic compounds. Its systematic IUPAC name is 1-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, reflecting the positions of methyl groups on the aryl ring and the para-methyl substituent on the benzenesulfonyl (tosyl) moiety. The molecular formula is C₁₉H₂₄N₂O₂S, with a molecular weight of 344.47 g/mol. The CAS registry number 886136-71-6 uniquely identifies this specific isomer [1].
Key structural features include:
The SMILES notation (CC1=CC=CC(=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C
) encodes the connectivity, while the InChIKey (NJKRFQIWDJSYOK-UHFFFAOYSA-N
) provides a standardized digital identifier [1] [7].
Table 1: Structural Identifiers of 1-(2,6-Dimethylphenyl)-4-tosylpiperazine
Property | Value |
---|---|
IUPAC Name | 1-(2,6-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
CAS Registry Number | 886136-71-6 |
Molecular Formula | C₁₉H₂₄N₂O₂S |
Molecular Weight | 344.47 g/mol |
SMILES | CC1=CC=CC(=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C |
InChIKey | NJKRFQIWDJSYOK-UHFFFAOYSA-N |
Common Synonyms | 4-Tosyl-1-(2,6-xylyl)piperazine; 1-(2,6-Dimethylphenyl)-4-(p-tolylsulfonyl)piperazine |
Piperazine derivatives have evolved from simple anthelmintics to structurally complex therapeutics. The development of 1-(2,6-dimethylphenyl)-4-tosylpiperazine aligns with three key phases in piperazine chemistry:
Early Scaffold Utilization (1950s–1990s): Initial piperazine drugs (e.g., antihistamines) exploited the ring’s basicity for salt formation and bioavailability enhancement. Unsubstituted or symmetrically dialkylated piperazines dominated this era [4].
Asymmetric Substitution Era (2000s): Advances in synthetic methods like Buchwald-Hartwig amination and reductive amination enabled N-aryl-N'-sulfonyl piperazines. These techniques allowed precise installation of 2,6-dimethylphenyl and tosyl groups, as seen in the synthesis of 1-(2,6-dimethylphenyl)-4-tosylpiperazine [4].
Pharmacophore Hybridization (2010s–Present): Piperazines became linkers for multimodal pharmacophores. For example:
Table 2: Evolution of Piperazine-Based Drug Scaffolds
Time Period | Synthetic Advance | Example Therapeutics | Role of Piperazine |
---|---|---|---|
1950s–1990s | Nucleophilic substitution | Antihistamines (e.g., cyclizine) | Solubility enhancement; cation formation |
2000s | Pd-catalyzed amination | Kinase inhibitors (e.g., ponatinib) | Conformational control; H-bond acceptor |
2010s–Present | Hybridization techniques | Vortioxetine; Tosyl-dithiocarbamates | Multitarget pharmacophore core |
The bioactivity of piperazine derivatives is critically modulated by N-tosyl and N-aryl substituents:
Tosyl Group (4-methylbenzenesulfonyl):
2,6-Dimethylphenyl Group:
Synergistic Effects:Combining tosyl and dimethylphenyl groups creates a push-pull electronic environment across the piperazine ring. This:
Table 3: Impact of Substituents on Piperazine Bioactivity
Substituent | Key Properties | Biological Influence | Example Bioactivity |
---|---|---|---|
Tosyl (4-methylbenzenesulfonyl) | Electron-withdrawing; H-bond acceptor | Enhances metabolic stability; directs pharmacophore positioning | Tyrosinase inhibition in dithiocarbamate hybrids [2] |
2,6-Dimethylphenyl | Steric hindrance; hydrophobic | Restricts conformation; improves membrane permeability | Serotonin receptor modulation in vortioxetine analogs [9] |
Hybrid (e.g., dithiocarbamate) | Variable electronic profiles | Enables multitarget engagement | Dual thrombolytic/tyrosinase inhibition [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: